molecular formula C14H13N3O B1428000 5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine CAS No. 1466285-94-8

5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine

Cat. No.: B1428000
CAS No.: 1466285-94-8
M. Wt: 239.27 g/mol
InChI Key: YNOCKPSWMDEZFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine can be achieved through various synthetic routes. One common method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group . Another method involves the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base with 3-bromoindoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

    Indole-3-carbinol: Known for its anticancer properties.

Uniqueness

5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine is unique due to the combination of indole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

(6-aminopyridin-3-yl)-(2,3-dihydroindol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c15-13-6-5-11(9-16-13)14(18)17-8-7-10-3-1-2-4-12(10)17/h1-6,9H,7-8H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOCKPSWMDEZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CN=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine
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5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine
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5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine
Reactant of Route 4
5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine
Reactant of Route 5
5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine
Reactant of Route 6
5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine

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